3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid
Overview
Description
3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid is a stable isotope-labeled compound, specifically a 13C-labeled version of 3,6-Dichloro-2-hydroxybenzoic acid. This compound is used primarily in scientific research as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes like 13C into drug molecules allows for precise tracking and analysis in various experimental settings .
Mechanism of Action
Target of Action
It’s known that this compound is a stable isotope-labeled version of 3,6-dichloro-2-hydroxybenzoic acid .
Mode of Action
It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
It’s known that the non-labeled version of this compound, 3,6-dichloro-2-hydroxybenzoic acid, is an intermediate in the synthesis of dicamba, a herbicide developed to control broadleaf weeds .
Pharmacokinetics
It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
It’s known that the non-labeled version of this compound, 3,6-dichloro-2-hydroxybenzoic acid, is used in the environment as a herbicide .
Biochemical Analysis
Biochemical Properties
3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid plays a significant role in biochemical reactions, particularly in the study of chlorinated aromatic compounds. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are involved in its hydroxylation and subsequent metabolic processes. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function. These interactions are crucial for understanding the compound’s metabolic fate and its potential effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of transcription factors and enzymes involved in oxidative stress responses. These effects can lead to changes in cell proliferation, apoptosis, and other cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as cytochrome P450 enzymes, which are involved in its metabolism. This inhibition can lead to the accumulation of the compound and its metabolites, resulting in altered cellular functions. Additionally, this compound can bind to DNA and proteins, affecting gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially under conditions of high temperature and light exposure. Long-term studies have shown that this compound can have persistent effects on cellular functions, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxicity studies have shown that high doses of this compound can cause adverse effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of chlorinated aromatic compounds. The compound is hydroxylated by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The study of these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential toxicological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cells, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. These interactions are critical for understanding the compound’s cellular distribution and its potential effects on cellular functions .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to particular organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential effects on cellular functions .
Preparation Methods
The synthesis of 3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid involves several steps:
Salification: 2,5-Dichlorophenol is reacted with liquid caustic soda to form a phenolate solution.
Carboxylation: The phenolate solution is transferred to a high-pressure reaction kettle, where a co-catalyst composed of potassium carbonate and activated carbon is added.
Refinement: The reaction product is cooled to room temperature, and an alkali solution is added to adjust the pH to 11-13. The mixture is stirred, filtered to recover activated carbon, and the filtrate is acidified to a pH of 1-3.
Chemical Reactions Analysis
3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid is widely used in scientific research for several applications:
Comparison with Similar Compounds
3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid is unique due to its 13C labeling, which distinguishes it from other similar compounds. Some similar compounds include:
3,6-Dichloro-2-hydroxybenzoic acid: The non-labeled version of the compound, used in similar applications but without the benefits of isotope labeling.
3,6-Dichloro-2-methoxybenzoic acid (dicamba): An herbicide used to control broadleaf weeds, including glyphosate-resistant species.
The 13C labeling of this compound provides enhanced capabilities for tracking and quantitation in scientific research, making it a valuable tool in various fields .
Properties
IUPAC Name |
2,5-dichloro-6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIKPQHMWFZFEB-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13C](=[13C]1Cl)C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703025 | |
Record name | 3,6-Dichloro-2-hydroxy(~13~C_6_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-34-5 | |
Record name | 3,6-Dichloro-2-hydroxy(~13~C_6_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-34-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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